molecular formula C13H10INO4S B2719635 3-[(4-Iodophenyl)sulfamoyl]benzoic acid CAS No. 313259-10-8

3-[(4-Iodophenyl)sulfamoyl]benzoic acid

Cat. No. B2719635
M. Wt: 403.19
InChI Key: FJEWWICNTWMZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Iodophenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 313259-10-8 . It has a molecular weight of 403.2 and its IUPAC name is 3-[(4-iodoanilino)sulfonyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-[(4-Iodophenyl)sulfamoyl]benzoic acid” is 1S/C13H10INO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17) . This code provides a detailed representation of the molecule’s structure, including the positions of the iodine, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

“3-[(4-Iodophenyl)sulfamoyl]benzoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Environmental Degradation and Monitoring

Polyfluoroalkyl chemicals, which may include derivatives of sulfamoyl benzoic acid compounds, are used in numerous industrial applications. Their environmental impact, particularly through microbial degradation leading to perfluoroalkyl carboxylic acids and sulfonic acids, has been extensively studied. Understanding the degradation pathways of these chemicals is crucial for evaluating their environmental fate and effects (Liu & Avendaño, 2013).

Corrosion Inhibition

Sulfamic acid, related to sulfamoyl benzoic acid derivatives, serves as an eco-friendly alternative for industrial cleaning and corrosion inhibition. Its effectiveness, coupled with organic compounds, provides a less toxic and environmentally friendly option for protecting metallic surfaces against corrosion (Verma & Quraishi, 2022).

Pharmacological Potential

The synthesis, chemical properties, and biological activity of sultone derivatives, including those related to sulfamoyl benzoic acid, demonstrate significant synthetic and pharmacological potential. These compounds have been explored for their antimicrobial, antitumor, and anticoagulant properties, suggesting their value in developing new therapeutic agents (Hryhoriv et al., 2021).

Anticancer Research

Sulfonamide inhibitors, including derivatives of sulfamoyl benzoic acid, play a critical role in cancer research. Their use as bacteriostatic antibiotics and in treating bacterial infections, as well as their application in anticancer, antiviral, and other medicinal areas, showcases their broad therapeutic potential (Gulcin & Taslimi, 2018).

properties

IUPAC Name

3-[(4-iodophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEWWICNTWMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Iodophenyl)sulfamoyl]benzoic acid

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